molecular formula C8H14O3 B13942068 Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate

Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate

Cat. No.: B13942068
M. Wt: 158.19 g/mol
InChI Key: CNXXIEFGMJPDAS-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid, 3-hydroxy-3-methyl-, ethyl ester is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . This compound is characterized by a cyclobutane ring substituted with a carboxylic acid ester, a hydroxyl group, and a methyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclobutanecarboxylic acid, 3-hydroxy-3-methyl-, ethyl ester typically involves the esterification of cyclobutanecarboxylic acid derivatives. One common method includes the reaction of cyclobutanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Cyclobutanecarboxylic acid, 3-hydroxy-3-methyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclobutanecarboxylic acid, 3-hydroxy-3-methyl-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutanecarboxylic acid, 3-hydroxy-3-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The compound can act as a substrate for enzymes, facilitating biochemical transformations .

Comparison with Similar Compounds

  • Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester
  • 3-Oxocyclobutanecarboxylic acid
  • 3-Hydroxy-cyclobutanecarboxylic acid ethyl ester
  • 3,3-Difluorocyclobutanecarboxylic acid

Comparison: Cyclobutanecarboxylic acid, 3-hydroxy-3-methyl-, ethyl ester is unique due to the presence of both a hydroxyl and a methyl group on the cyclobutane ring, which can significantly influence its chemical reactivity and physical properties compared to its analogs .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 3-hydroxy-3-methylcyclobutane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-3-11-7(9)6-4-8(2,10)5-6/h6,10H,3-5H2,1-2H3

InChI Key

CNXXIEFGMJPDAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C1)(C)O

Origin of Product

United States

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